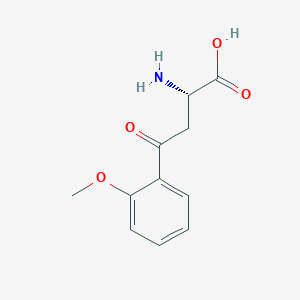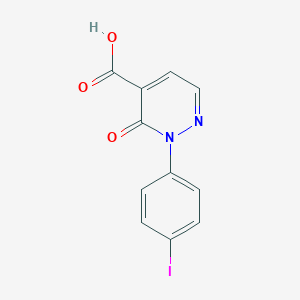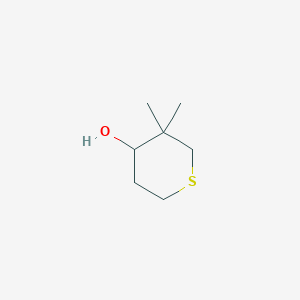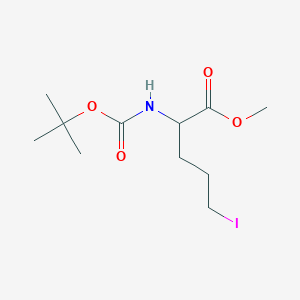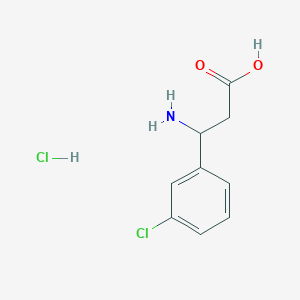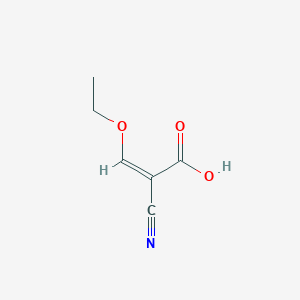
(2Z)-2-cyano-3-ethoxyprop-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-cyano-3-ethoxyprop-2-enoic acid is an organic compound with the molecular formula C6H7NO3. It is also known by its IUPAC name, (2Z)-2-cyano-3-ethoxy-2-propenoic acid . This compound is characterized by the presence of a cyano group (-CN) and an ethoxy group (-OCH2CH3) attached to a propenoic acid backbone.
Métodos De Preparación
The synthesis of 2-cyano-3-ethoxyprop-2-enoic acid can be achieved through various synthetic routes. One common method involves the reaction of ethyl cyanoacetate with acetaldehyde in the presence of a base, such as sodium ethoxide. The reaction proceeds via a Knoevenagel condensation, followed by hydrolysis to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
2-cyano-3-ethoxyprop-2-enoic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in the formation of 3-ethoxyprop-2-enoic acid derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-cyano-3-ethoxyprop-2-enoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds and other complex molecules.
Biology: This compound can be used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: Research into potential pharmaceutical applications includes its use as an intermediate in the synthesis of drug candidates.
Mecanismo De Acción
The mechanism of action of 2-cyano-3-ethoxyprop-2-enoic acid involves its interaction with specific molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the ethoxy group can undergo hydrolysis or substitution. These interactions can lead to the formation of reactive intermediates that exert biological or chemical effects. The exact molecular targets and pathways depend on the specific context in which the compound is used .
Comparación Con Compuestos Similares
2-cyano-3-ethoxyprop-2-enoic acid can be compared with other similar compounds, such as:
2-cyano-3-methoxyprop-2-enoic acid: Similar structure but with a methoxy group instead of an ethoxy group.
2-cyano-3-ethoxyacrylic acid: Similar structure but with an acrylic acid backbone.
2-cyano-3-ethoxybut-2-enoic acid: Similar structure but with a butenoic acid backbone.
The uniqueness of 2-cyano-3-ethoxyprop-2-enoic acid lies in its specific combination of functional groups, which confer distinct reactivity and properties compared to its analogs .
Propiedades
Fórmula molecular |
C6H7NO3 |
|---|---|
Peso molecular |
141.12 g/mol |
Nombre IUPAC |
(Z)-2-cyano-3-ethoxyprop-2-enoic acid |
InChI |
InChI=1S/C6H7NO3/c1-2-10-4-5(3-7)6(8)9/h4H,2H2,1H3,(H,8,9)/b5-4- |
Clave InChI |
AVAQZFUVMGMHSC-PLNGDYQASA-N |
SMILES isomérico |
CCO/C=C(/C#N)\C(=O)O |
SMILES canónico |
CCOC=C(C#N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


